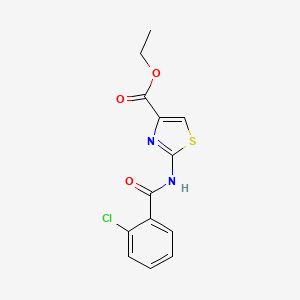Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate
CAS No.: 324538-40-1
Cat. No.: VC5106345
Molecular Formula: C13H11ClN2O3S
Molecular Weight: 310.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 324538-40-1 |
|---|---|
| Molecular Formula | C13H11ClN2O3S |
| Molecular Weight | 310.75 |
| IUPAC Name | ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H11ClN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17) |
| Standard InChI Key | BKGWEMNJJYQOKK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at position 2 with a 2-chlorobenzamido group (-NHCOC₆H₄Cl) and at position 4 with an ethyl ester (-COOEt). The IUPAC name, ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate, reflects this substitution pattern. Its molecular formula is C₁₃H₁₁ClN₂O₃S, with a molecular weight of 310.76 g/mol .
Key Structural Features:
-
Thiazole core: Imparts aromaticity and facilitates π-π stacking interactions in biological systems.
-
2-Chlorobenzamido group: The electron-withdrawing chlorine atom enhances electrophilicity, potentially improving binding to biological targets.
-
Ethyl ester: Increases lipophilicity, aiding membrane permeability .
The chlorine atom’s ortho position introduces steric hindrance, potentially affecting crystallization and reactivity compared to para-substituted analogs .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves a multi-step approach:
-
Thiazole Ring Formation:
-
Reacting 2-chlorobenzoyl chloride with thiosemicarbazide forms a thiosemicarbazone intermediate.
-
Cyclization with ethyl bromopyruvate in ethanol under reflux yields the thiazole ring .
-
-
Esterification:
Characterization Techniques
-
NMR Spectroscopy:
-
IR Spectroscopy:
-
Mass Spectrometry:
Biological Activities and Mechanisms
Antitumor Activity
Related thiazole-4-carboxylates demonstrate potent anticancer effects:
Proposed Mechanisms:
-
DNA Intercalation: Planar thiazole rings intercalate DNA, inhibiting replication .
-
Enzyme Inhibition: Binding to topoisomerase II or kinases disrupts cell cycle progression .
Stem Cell Reprogramming
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) induces Oct3/4, a pluripotency marker, at EC₅₀ = 9.8 μM . Structural analogs with chloro-substituted benzamido groups may exhibit similar activity by:
-
Stabilizing Oct3/4-DNA complexes via hydrophobic interactions.
Computational and Structural Insights
Density Functional Theory (DFT) Studies
-
HOMO-LUMO Gap: Chlorine substitution reduces the gap (e.g., 4.2 eV in 2-chloro vs. 5.1 eV in unsubstituted analogs), enhancing charge transfer capacity .
-
Molecular Electrostatic Potential (MEP): The amide oxygen and thiazole sulfur are nucleophilic hotspots, favoring interactions with electrophilic biological targets .
Crystal Packing Analysis
-
Hydrogen Bonding: N-H···O=C interactions between amide groups stabilize crystal lattices .
-
π-π Stacking: Thiazole and benzene rings align face-to-face, with distances of 3.5–3.8 Å .
Challenges and Future Directions
Synthetic Hurdles
-
Low Yields: Cyclization steps often yield <50% due to side reactions (e.g., hydrolysis of the ester group) .
-
Purification: Recrystallization from ethanol/water mixtures improves purity but reduces scalability .
Biological Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume